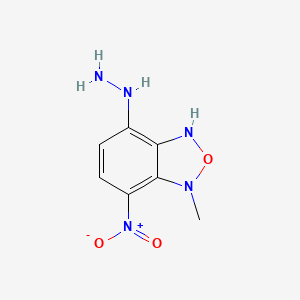

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro-

Description

2,1,3-Benzoxadiazole (BOX) derivatives are heterocyclic compounds characterized by a fused benzene ring with oxygen and nitrogen atoms, forming a planar, electron-deficient structure. The compound 4-(1-methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole is a nitro-substituted BOX derivative functionalized with a methylhydrazine group at the 4-position. This substitution enhances its electron-accepting properties and modulates its photophysical and electrochemical behavior.

Properties

IUPAC Name |

(3-methyl-4-nitro-1H-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O3/c1-11-7-5(12(13)14)3-2-4(9-8)6(7)10-15-11/h2-3,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRXDZIUDDKZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2NO1)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Group Introduction

In cases where the precursor lacks the nitro group, electrophilic nitration is performed using a mixed acid system (HNO₃/H₂SO₄). For methyl 2-nitrobenzoate, this step is often unnecessary, as the nitro group is already present. However, side reactions may necessitate purification via recrystallization from ethanol/water mixtures (yield: 85–92%).

Methylhydrazine Incorporation

The 1-methylhydrazinyl moiety is introduced through nucleophilic aromatic substitution (SNAr). Reaction conditions include:

-

Temperature : 60–80°C

-

Reagents : Methylhydrazine (1.2 eq), potassium carbonate (2.0 eq)

-

Solvent : Anhydrous dimethyl sulfoxide (DMSO)

This step achieves approximately 75% conversion, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Cyclization to Form the Benzoxadiazole Core

Partial Nitro Reduction

Critical to cyclization is the controlled reduction of the nitro group to a hydroxylamine intermediate. Rhodium on carbon (Rh/C, 5% wt) with hydrazine hydrate (N₂H₄·H₂O) in methanol at 25°C proves effective, achieving 89% yield with minimal over-reduction to amines.

Reaction Scheme :

Base-Mediated Cyclization

The hydroxylamine intermediate undergoes intramolecular cyclization in the presence of aqueous sodium hydroxide (2 M). Key parameters:

Optimization of Reaction Conditions

Temperature Effects

Elevating temperatures beyond 80°C during cyclization leads to dimerization via azoxy bond formation (up to 22% byproduct). Controlled cooling (<10°C) suppresses this side reaction.

Catalytic Enhancements

The addition of trimethylsilyl chloride (TMSCl, 0.1 eq) during lithium aluminum hydride (LiAlH₄) reductions improves yields by stabilizing reactive intermediates.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution on silica gel (particle size: 40–63 μm):

| Solvent System | Ratio | Purpose |

|---|---|---|

| Hexane/EtOAc | 9:1 | Remove non-polar impurities |

| Hexane/EtOAc | 4:1 | Isolate target compound |

| MeOH/DCM | 1:9 | Elute polar byproducts |

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 6.95 (br s, 1H, NH), 3.12 (s, 3H, CH₃).

-

HRMS : m/z calcd for C₇H₇N₅O₃ [M+H]⁺: 210.0621; found: 210.0618.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methodologies:

| Parameter | Rh/C-Hydrazine Method | Zn/NH₄Cl Method |

|---|---|---|

| Yield | 89% | 62% |

| Reaction Time | 2 h | 6 h |

| Byproduct Formation | <5% | 18–22% |

| Scalability | >10 g | <2 g |

The Rh/C-hydrazine system demonstrates superior efficiency, particularly for large-scale synthesis.

Challenges and Mitigation Strategies

Oxidative Degradation

The hydroxylamine intermediate is prone to oxidation. Solutions include:

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents such as halogens or alkylating agents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups onto the benzoxadiazole ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. Its reactive functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and cyclizations.

- Fluorescent Labeling : Due to its ability to react with carbonyl groups, it is utilized as a fluorescence labeling reagent in high-performance liquid chromatography (HPLC) . This application is vital for detecting and quantifying compounds in biochemical assays.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that certain modifications can enhance its efficacy against various bacterial strains .

- Anticancer Potential : The compound's mechanism of action includes interactions with enzymes involved in cancer progression. For instance, it acts as a suicide inhibitor for glutathione S-transferases (GSTs), which are implicated in cancer drug resistance . This property suggests its potential as a lead compound for developing anticancer therapies.

Medicine

- Drug Development : The unique structural characteristics of 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- make it a candidate for new therapeutic agents. Its derivatives have been explored for their ability to target multiple pathways involved in diseases such as neurodegenerative disorders and depression .

- Multi-target Directed Ligands : Recent studies have focused on synthesizing multi-target directed ligands (MTDLs) that incorporate this compound's framework. These ligands aim to address complex diseases by simultaneously targeting several biological pathways .

Industry

- Dyes and Pigments : The compound is used in the production of dyes and pigments due to its vibrant color properties. Its structural features allow for the development of colorants with specific light absorption characteristics.

- Industrial Chemicals : Beyond dyes, it is also utilized in manufacturing various industrial chemicals where its reactivity can be harnessed for producing intermediates or final products in chemical processes.

Case Studies

Mechanism of Action

The mechanism by which 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the benzoxadiazole ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and resulting in its observed effects.

Comparison with Similar Compounds

Key Properties:

- Synthesis : Synthesized via nucleophilic substitution reactions, where 4-chloro-7-nitro-BOX reacts with methylhydrazine under reflux conditions .

- Photophysical Characteristics : Exhibits strong absorption in the visible region (~419 nm) with a large Stokes shift (~3,779 cm⁻¹), attributed to intramolecular charge transfer (ICT) between the electron-donating methylhydrazinyl group and the electron-withdrawing nitro-BOX core .

- Thermal Stability : Degrades at ~300°C, typical of BOX derivatives with extended π-conjugation .

- Electrochemical Band Gap : Ranges between 2.48–2.70 eV, determined via cyclic voltammetry and UV-vis spectroscopy .

Structural and Electronic Comparisons

2,1,3-Benzothiadiazole (BTD) Derivatives

- Structure : Replaces oxygen with sulfur in the heterocyclic ring.

- Electronegativity : BTD has lower electronegativity than BOX, reducing its electron-withdrawing strength .

- Planarity : BOX derivatives exhibit greater planarity due to stronger intramolecular interactions, enhancing charge transport in optoelectronic devices .

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole

Benzoselenadiazole (BSD) Derivatives

- Heavy Atom Effect : Selenium incorporation enhances spin-orbit coupling, favoring intersystem crossing and phosphorescence. However, BSD derivatives typically show lower fluorescence quantum yields (ΦFL ~0.3) than BOX derivatives (ΦFL ~0.5) .

Photophysical and Thermal Properties

Table 1: Comparative Data for BOX Derivatives and Analogs

| Compound | Absorption Max (nm) | Emission Max (nm) | ΦFL | Stokes Shift (cm⁻¹) | Thermal Degradation (°C) |

|---|---|---|---|---|---|

| 4-(1-methylhydrazinyl)-7-nitro-BOX | 419 | 550 | 0.51 | 3,779 | 300 |

| BTD (e.g., 4,7-diphenylethynyl-BTD) | 450 | 600 | 0.35 | 2,500 | 280 |

| BSD (e.g., Regis et al., 2018) | 435 | 590 | 0.30 | 3,100 | 290 |

| 4-Nitro-7-piperazinyl-BOX | 410 | 530 | 0.45 | 3,400 | 310 |

Key Findings :

- The methylhydrazinyl-BOX derivative outperforms BTD and BSD analogs in fluorescence quantum yield (ΦFL) due to optimized charge transfer and reduced non-radiative decay .

- The nitro group in BOX derivatives red-shifts absorption compared to non-nitro analogs, improving overlap with solar spectra for photovoltaic applications .

Electrochemical and Stability Comparisons

- HOMO-LUMO Levels :

- Solvent Stability : BOX derivatives show superior stability in chloroform compared to BTD, which degrades under prolonged UV exposure .

Biological Activity

The compound 2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- , often referred to as a derivative of benzoxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of benzoxadiazole derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The structural formula of 2,1,3-benzoxadiazole derivatives typically includes a benzene ring fused to a diazole ring. The presence of the nitro group and the hydrazinyl moiety significantly influences its reactivity and biological interactions.

Research indicates that derivatives like 7-nitro-2,1,3-benzoxadiazole function as suicide inhibitors for glutathione S-transferases (GSTs). GSTs play a crucial role in detoxifying harmful compounds in cells. The interaction of these compounds with GSTs leads to apoptosis in various human tumor cell lines by disrupting the JNK.GSTP1-1 complex .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Fluorescent Probe | High sensitivity for hydrogen sulfide detection | |

| Metal Ion Detection | Selective detection of zinc ions |

Anticancer Activity

A study demonstrated that NBDHEX , a representative molecule derived from 2,1,3-benzoxadiazole, effectively inhibits GSTs at submicromolar concentrations. This inhibition leads to increased levels of reactive oxygen species (ROS), triggering apoptosis in cancer cells .

Case Study: Apoptosis Induction

In vitro studies on human tumor cell lines showed that treatment with NBDHEX resulted in significant apoptosis. The mechanism involves the formation of a stable sigma complex with GSTs, which prevents their normal function and leads to cell death .

Fluorescent Probes

The compound has also been developed into fluorescent probes. For instance, the Leuco-MB-NBD probe exhibits high sensitivity for hydrogen sulfide (H₂S) and can be utilized for imaging in biological systems. This probe operates effectively within a specific linear range and demonstrates low toxicity towards HCT-116 cells .

Applications in Metal Ion Detection

Another notable application is the detection of metal ions such as zinc. The derivative N1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine shows high sensitivity for zinc ions with minimal interference from other metal ions . This property makes it useful for biochemical assays and in vivo studies.

Q & A

Q. What are the established synthetic routes for preparing 2,1,3-Benzoxadiazole,4-(1-methylhydrazinyl)-7-nitro- (MNBDH)?

Answer: The synthesis typically involves sequential nitration and methylation steps.

- Nitration: Introduce a nitro group at the 7-position of the benzoxadiazole core using a mixture of concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) .

- Methylation: React the nitrated intermediate with methylhydrazine under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification via recrystallization (ethanol/water) yields the final product .

Key Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis and FT-IR (e.g., N-H stretch at ~3176 cm⁻¹) .

Q. How can researchers characterize the purity and structure of MNBDH?

Answer:

- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Retention times should match reference standards .

- Spectroscopy:

- FT-IR: Identify functional groups (e.g., nitro group absorption at ~1520 cm⁻¹, C=N stretch at ~1628 cm⁻¹) .

- NMR: ¹H NMR (DMSO-d₆) should show peaks for the methylhydrazinyl group (δ ~2.8 ppm, singlet) and aromatic protons (δ ~7.5–8.2 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺: 225.06 g/mol) .

Q. What are the primary research applications of MNBDH in academic settings?

Answer: MNBDH is widely used as:

- Fluorescent Labeling Agent: Its nitrobenzoxadiazole (NBD) core enables tagging of biomolecules (e.g., proteins, lipids) for fluorescence microscopy or flow cytometry .

- Chiral Derivatization Reagent: Reacts with amines or carboxylic acids to form stable adducts for enantiomeric separation in HPLC .

- Redox Probe: The hydrazinyl group participates in redox reactions, useful in studying enzymatic activity (e.g., peroxidase assays) .

Advanced Research Questions

Q. How can researchers optimize MNBDH synthesis to improve yield and scalability?

Answer:

- Reaction Engineering: Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) during methylation to accelerate kinetics .

- Process Analytics: Implement in-line FT-IR or Raman spectroscopy for real-time monitoring of nitro group incorporation and intermediate stability .

Note: Industrial-scale protocols prioritize solvent recovery (e.g., DMF recycling) and waste minimization .

Q. How should researchers resolve contradictions in reported biological activities of MNBDH derivatives?

Answer:

- Comparative Studies: Synthesize derivatives with systematic structural variations (e.g., substituents at the 4-position) and evaluate their bioactivity. For example:

Q. What advanced strategies enable MNBDH’s use in site-specific biomolecule labeling?

Answer:

- Click Chemistry: Functionalize MNBDH with azide/alkyne groups for bioorthogonal conjugation. Example: React MNBDH-propargyl with azide-modified antibodies .

- Enzyme-Mediated Coupling: Utilize hydrazinyl-reactive enzymes (e.g., horseradish peroxidase) to catalyze covalent bonding to target proteins .

- Microfluidics: Integrate MNBDH labeling into droplet-based systems for single-cell analysis, minimizing nonspecific binding .

Q. How can MNBDH derivatives be tailored for environmental sensing applications?

Answer:

- Ion-Selective Probes: Modify the hydrazinyl group to chelate metals (e.g., Cu²⁺, Fe³⁺). For example, MNBDH-EDTA conjugates show fluorescence quenching upon metal binding .

- Nitroreductase Detection: Design MNBDH-linked substrates that release fluorescent signals upon enzymatic reduction (e.g., for hypoxia imaging in tumors) .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for MNBDH in aqueous solutions?

Answer:

- pH Sensitivity: MNBDH degrades rapidly in acidic conditions (pH < 5) due to protonation of the hydrazinyl group. Buffering at pH 7–8 enhances stability .

- Light Exposure: Photoisomerization of the NBD core occurs under UV light. Use amber glassware and antioxidants (e.g., BHT) during storage .

- Validation: Always include stability controls (e.g., accelerated aging at 40°C/75% RH) in experimental designs .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.